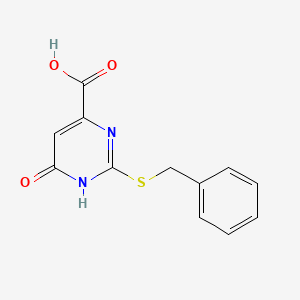
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid: is a heterocyclic compound that features a pyrimidine ring substituted with a benzylthio group at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.
Hydroxylation: The hydroxyl group can be introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the benzylthio group, potentially yielding dihydropyrimidine derivatives or thiol compounds.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Alcohols, amines, and acyl chlorides for esterification and amidation reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the benzylthio group.
Dihydropyrimidine Derivatives: Formed through reduction of the pyrimidine ring.
Esters and Amides: Formed through substitution reactions involving the hydroxyl and carboxylic acid groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to undergo various chemical reactions allows for the creation of analogs with improved pharmacological properties.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of high-value products.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could facilitate binding to hydrophobic pockets, while the hydroxyl and carboxylic acid groups may form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-4,6-dihydroxypyrimidine: Similar structure but with an additional hydroxyl group.
2-(Benzylthio)-4-pyrimidinecarboxylic acid: Lacks the hydroxyl group at the 6-position.
2-(Methylthio)-6-hydroxy-4-pyrimidinecarboxylic acid: Similar structure but with a methylthio group instead of a benzylthio group.
Uniqueness
2-(Benzylthio)-6-hydroxy-4-pyrimidinecarboxylic acid is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This allows for versatile chemical reactivity and potential interactions with a wide range of biological targets.
Properties
CAS No. |
6308-26-5 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
2-benzylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-10-6-9(11(16)17)13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) |
InChI Key |
IIANGSQEYFEYLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















